REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([O:12][CH3:13])[C:9]=1[O:10][CH3:11])[CH:5]=O.[C:14](#[N:18])[CH2:15][C:16]#[N:17].[CH2:19]1[O:23][C:22]2[CH:24]=[C:25]([OH:28])[CH:26]=[CH:27][C:21]=2[O:20]1.N1CCCCC1>C(O)C>[NH2:17][C:16]1[O:28][C:25]2[CH:24]=[C:22]3[O:23][CH2:19][O:20][C:21]3=[CH:27][C:26]=2[CH:5]([C:4]2[CH:7]=[C:8]([O:12][CH3:13])[C:9]([O:10][CH3:11])=[C:2]([Br:1])[CH:3]=2)[C:15]=1[C:14]#[N:18]
|
Name
|
|
Quantity
|
245 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=O)C=C(C1OC)OC
|
Name
|
|
Quantity
|
66 mg
|
Type
|
reactant
|
Smiles
|
C(CC#N)#N
|
Name
|
|
Quantity
|
166 mg
|
Type
|
reactant
|
Smiles
|
C1OC2=C(O1)C=C(C=C2)O
|
Name
|
|
Quantity
|
50 μL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was then stirred at 80° C. for 64 h
|
Duration
|
64 h
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1OC=2C=C3C(=CC2C(C1C#N)C1=CC(=C(C(=C1)OC)OC)Br)OCO3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |